molecular formula C19H22N6O B6581805 2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide CAS No. 1211229-96-7

2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide

Cat. No. B6581805
CAS RN: 1211229-96-7
M. Wt: 350.4 g/mol
InChI Key: QZOIQVCSMRLGQP-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is 350.18550935 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring, which is a versatile scaffold for creating biologically active compounds . The pyrrolidine ring is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Analgesia

In rats, the compound blocked KOR and MOR agonist-induced analgesia with ID50 values of 1.5 and 9.8 mg/kg, respectively . It also inhibited ex vivo [3H] binding to KOR and MOR receptors with ID50 values of 2.0 and 8.6 mg/kg, respectively .

Antibacterial Activity

The compound showed increased antibacterial activity with different N’-substituents . The activity increased in the order: N’-Et < N’-H < N’-Pr < N’-Ph .

Potential Drug Active Substance

The compound has been synthesized as a potential drug active substance . Its structural properties have been investigated using quantum chemical calculations .

Inhibition of Collagen Synthesis

The compound has been found to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells . These cells are mainly responsible for collagen synthesis in liver fibrosis .

Antifibrotic Activity

The compound displays antifibrotic activity in rats with dimethylnitrosamine (DMN)-induced hepatic fibrosis . It blocks the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .

properties

IUPAC Name

2-methyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-14-6-2-3-7-15(14)19(26)20-8-11-25-18-16(12-23-25)17(21-13-22-18)24-9-4-5-10-24/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOIQVCSMRLGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide

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